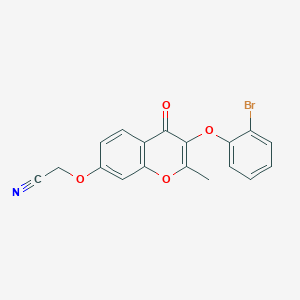
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromene derivatives, including those similar to the compound , often involves electrochemical methods or multi-component reactions. For instance, the electrochemical reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate in dimethylformamide (DMF) and acetonitrile yields monomers and dimers through a classic EC mechanism, indicating the potential pathways for synthesizing complex chromene derivatives (Rheinhardt et al., 2011). Another approach involves the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes through reactions of 2-hydroxychalcone derivatives with substituted acetonitriles, showcasing the versatility of acetonitrile in facilitating such syntheses (Yin et al., 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives, including the target compound, can be elucidated using various spectroscopic methods. For example, single-crystal X-ray diffraction data provide insights into the crystal structure, revealing intermolecular hydrogen interactions and confirming the molecular geometry (Kumar et al., 2016). These analyses are crucial for understanding the compound's molecular framework and its potential interactions.
Chemical Reactions and Properties
Chromene derivatives participate in a range of chemical reactions, highlighting their reactivity and application in synthesizing novel compounds. Electrocatalytic multicomponent assembling demonstrates their ability to undergo transformations under mild conditions, yielding diverse derivatives (Vafajoo et al., 2014). Such reactions are indicative of the chemical versatility of the chromene scaffold.
Physical Properties Analysis
The physical properties of chromene derivatives can be characterized by their sensitivity to solvent polarity and hydrogen bonding, as demonstrated through ultraviolet/visible absorption spectra. These properties are critical for understanding the solvatochromic behavior of these compounds and their interactions with different solvents (Elenkova et al., 2014).
科学的研究の応用
Synthetic Protocols and Chemical Stability
- Synthetic Approaches: Research on coumarins, such as the review by Mazimba (2016), discusses various synthetic protocols for 6H-benzo[c]chromen-6-ones, indicating the relevance of such structures in pharmacology due to their bioactive properties. Such methods, including Suzuki coupling reactions and reactions with Michael acceptors, could be applicable in synthesizing and modifying compounds like "2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile" for specific research applications (Mazimba, 2016).
Environmental Fate and Biodegradation
- Environmental Degradation and Toxicity: Understanding the environmental fate and potential toxicity of brominated compounds and phenoxy herbicides is crucial. Werner et al. (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter, which could provide insights into the environmental behavior and mitigation strategies for related compounds (Werner, Garratt, & Pigott, 2012).
作用機序
Target of Action
Compounds with similar structures, such as 2-bromophenylacetonitrile, have been used in the preparation of various organic compounds .
Mode of Action
It’s worth noting that similar compounds, such as 2° and 3° benzylic halides, typically react via an sn1 pathway, via the resonance stabilized carbocation .
Biochemical Pathways
Similar compounds have been used in various organic synthesis reactions, indicating that they may play a role in several biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds, suggesting that they may have significant effects at the molecular level .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrNO4/c1-11-18(24-15-5-3-2-4-14(15)19)17(21)13-7-6-12(22-9-8-20)10-16(13)23-11/h2-7,10H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVRULMFLSYQRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
![1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2495654.png)
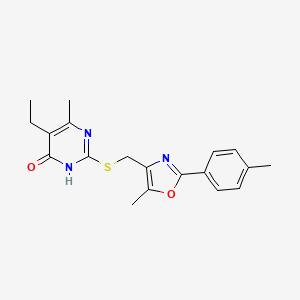
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)

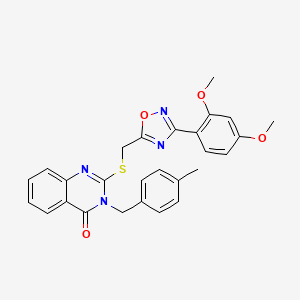
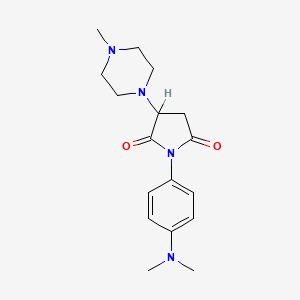
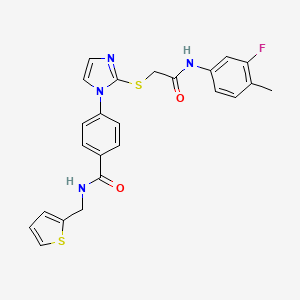
![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)
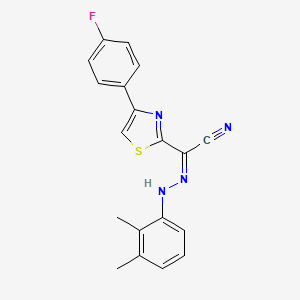
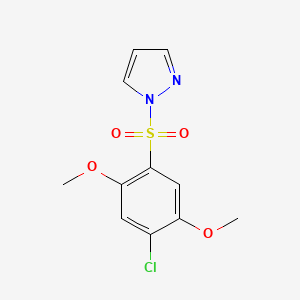
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)